molecular formula C6H3FN2S B107291 5-Fluorobenzo-[2,1,3]-thiadiazole CAS No. 17821-75-9

5-Fluorobenzo-[2,1,3]-thiadiazole

Cat. No. B107291
CAS RN: 17821-75-9
M. Wt: 154.17 g/mol
InChI Key: LNZHAYNBUMVVBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorobenzo-thiadiazole derivatives has been reported in the literature. For instance, non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were synthesized using the Sonogashira cross-coupling reaction, yielding good results . Similarly, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were prepared by condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, achieving yields between 60-80% . Efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was also accomplished using phosphoryl chloride as a cyclizing agent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. X-ray crystal structure analyses were performed for 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives, revealing intermolecular interactions and the formation of a supramolecular network . The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative was also determined, showing intramolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The synthesized fluorobenzo-thiadiazole derivatives exhibit various chemical properties and reactivities. For example, the compounds synthesized in are electroactive in both anodic and cathodic potential ranges, with oxidation and reduction potentials indicating the possibility of charge transfer character. The presence of fluorine atoms in the molecules can significantly influence their electronic properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were thoroughly investigated. The benzothiadiazole derivatives presented absorption in the ultraviolet-visible region and showed solvatochromism, indicating electronic delocalization in the excited state . The compounds also demonstrated good thermal stability up to 200°C . In terms of biological activity, some fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited moderate to good antiproliferative potency against various cancerous cell lines, with certain compounds showing higher activity than others . Additionally, N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives were found to be potential tyrosine kinase inhibitors, with some derivatives being more effective than the reference drug imatinib .

Scientific Research Applications

Dual Fluorescence and Molecular Aggregation

Research has shown that derivatives of 1,3,4-thiadiazole, which includes compounds similar to 5-Fluorobenzo-[2,1,3]-thiadiazole, exhibit dual fluorescence effects. This phenomenon is associated with specific molecular aggregation and charge transfer within the molecule. Such properties suggest that these compounds can be used as fluorescence probes in biological and molecular medicine contexts (Budziak et al., 2019).

Optoelectronic Properties in Organic Photovoltaics

A study on donor-acceptor systems involving 5-fluorobenzo[c][1,2,5]-thiadiazole showed that such compounds can influence the electrochemical and optical properties of fluorinated acceptor-based systems. These properties are crucial in the development of materials for organic photovoltaics (Çakal et al., 2021).

Anticancer and Neuroprotective Activities

This compound derivatives have demonstrated significant anticancer activity, specifically against various cancer cell lines including medulloblastoma/rhabdosarcoma and neuroblastoma. Moreover, these compounds showed neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski et al., 2007).

Antituberculosis Activity

Research on 1,3,4-thiadiazole derivatives, similar to this compound, has identified compounds with potent antituberculosis activity. These compounds showed selectivity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, while exhibiting low toxicity in mammalian cell lines (Karabanovich et al., 2016).

Antimicrobial and Antioxidant Activities

1,3,4-thiadiazole derivatives have been studied for their antimicrobial and antioxidant activities. These compounds have demonstrated potential in antimicrobial applications against various bacterial strains and also exhibit significant DNA protective ability against oxidative damage (Gür et al., 2020).

Tyrosine Kinase Inhibition

Compounds containing the 1,3,4-thiadiazole nucleus, including derivatives of this compound, have been identified as potential tyrosine kinase inhibitors. These compounds have shown promising results in cytotoxicity assessments against cancer cell lines, suggesting their applicability in cancer treatment (Bahmani et al., 2019).

properties

IUPAC Name

5-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZHAYNBUMVVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371953
Record name 5-Fluorobenzo-[2,1,3]-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17821-75-9
Record name 5-Fluorobenzo-[2,1,3]-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17821-75-9
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Synthesis routes and methods

Procedure details

4-Fluoro-benzene-1,2-diamine (2.5 g, 19.8 mmol) was added into a 50-mL Schlenk flask. The system was flushed with argon before 200 mL of chloroform was added and followed by addition of triethylamine (11.05 mL, 79.3 mmol). A clear solution was observed after stirring at room temperature for 10 minutes. Thionyl chloride (5.18 g, 43.6 mmol) was added dropwise. The mixture was heated to reflux for 5 hours before being cooled down to room temperature. The organic layer was washed with brine (100 mL) and further dried over anhydrous MgSO4. After removal of the solvent, the product was purified by silica gel column with hexane/dichloromethane (v/v, 1/2) as the eluent. Removal of the solvent offered a colorless oil (1.35 g, 44.3% yield) after being dried in vacuo. 1H NMR (CDCl3, 500 MHz): δ7.93 (d×d, 1H, J=9.0 Hz×5.0 Hz), δ 7.56 (d×d, 1H, J=9 Hz×2.5 Hz), δ 7.38 (m, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11.05 mL
Type
reactant
Reaction Step Two
Quantity
5.18 g
Type
reactant
Reaction Step Three
Name
Yield
44.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-fluoro-2,1,3-benzothiadiazole a popular choice in designing donor polymers for organic solar cells?

A1: FBT is favored for its electron-deficient nature, which makes it suitable for creating donor-acceptor (D-A) conjugated polymers. When paired with electron-rich donor units, FBT contributes to a narrowed band gap in the resulting polymer, enhancing light absorption in the visible region and improving the efficiency of solar energy harvesting. [, , , , ]

Q2: How does the incorporation of fluorine into the benzothiadiazole unit affect the properties of the polymer?

A2: The introduction of fluorine leads to several beneficial effects. First, it lowers the highest occupied molecular orbital (HOMO) level of the polymer, increasing the open-circuit voltage (Voc) in OSC devices, which ultimately enhances device efficiency. [, , ] Second, it can improve the planarity and packing of the polymer chains, leading to increased charge carrier mobility. [, ] Finally, it can impact the morphology of the active layer in OSCs, improving the blend film's nanoscale phase separation and charge transport properties. [, ]

Q3: What is the impact of molecular weight on the performance of polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A3: Research has shown that higher molecular weight polymers incorporating FBT can exhibit enhanced performance in both OSCs and OFETs. Higher molecular weight often leads to improved charge carrier mobility due to longer polymer chains facilitating better charge transport. In OSCs, this translates to higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE). []

Q4: How does the regioregularity of the polymer backbone affect the properties of materials containing 5-fluoro-2,1,3-benzothiadiazole?

A4: Regioregularity refers to the specific orientation of repeating units within a polymer chain. When FBT is incorporated into a thiophene-based polymer with controlled regioregularity, it influences the dipole moment and interchain stacking. Regioregular polymers with FBT typically exhibit tighter interchain stacking, leading to improved charge transport and enhanced power conversion efficiencies in OSC devices. []

Q5: Beyond organic solar cells, what other applications are being explored for polymers containing 5-fluoro-2,1,3-benzothiadiazole?

A5: FBT-containing polymers are also being investigated for use in organic field-effect transistors (OFETs) [] and polymer light-emitting diodes (PLEDs). [] In PLEDs, FBT-based conjugated polyelectrolytes can be used as interlayers to improve electron injection and hole-blocking properties, leading to enhanced device efficiency and faster response times. []

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